5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol
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Overview
Description
5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a phenyl group attached to a penta-2,4-dien-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base, followed by a series of condensation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl: Exhibits antitubercular properties.
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Used in various pharmacological studies.
Uniqueness
5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual aromatic rings and conjugated diene system make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
921195-44-0 |
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Molecular Formula |
C17H15ClO |
Molecular Weight |
270.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-phenylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C17H15ClO/c18-17-10-8-14(9-11-17)13-16(7-4-12-19)15-5-2-1-3-6-15/h1-11,13,19H,12H2 |
InChI Key |
JKJIJEVMCKUHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C=CCO |
Origin of Product |
United States |
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